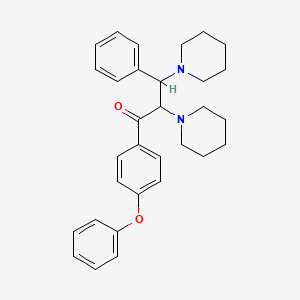
1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxyphenyl group, a phenyl group, and two piperidinyl groups attached to a propanone backbone. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
准备方法
The synthesis of 1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:
Formation of the Phenoxyphenyl Intermediate: This step involves the reaction of phenol with a halogenated benzene derivative in the presence of a base to form the phenoxyphenyl group.
Addition of the Phenyl Group: The phenoxyphenyl intermediate is then reacted with a phenylating agent to introduce the phenyl group.
Formation of the Propanone Backbone: The resulting compound is then subjected to a series of reactions to form the propanone backbone.
Introduction of Piperidinyl Groups: Finally, the piperidinyl groups are introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing catalysts and advanced reaction conditions.
化学反应分析
1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the propanone backbone.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with various biological targets. It is investigated for its potential use in the treatment of diseases such as cancer, tuberculosis, and neurological disorders.
Biological Research: Researchers study this compound to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of other complex molecules, making it valuable in the development of new pharmaceuticals and chemical products.
Industrial Applications: Its unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
相似化合物的比较
1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(4-Phenoxyphenyl)-3-phenyl-2-piperidin-1-ylpropan-1-one: This compound has a similar structure but lacks one of the piperidinyl groups, which may affect its chemical properties and biological activity.
1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(morpholin-1-yl)propan-1-one:
1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(pyrrolidin-1-yl)propan-1-one: The presence of pyrrolidinyl groups instead of piperidinyl groups can result in different chemical and biological properties.
属性
CAS 编号 |
6284-51-1 |
|---|---|
分子式 |
C31H36N2O2 |
分子量 |
468.6 g/mol |
IUPAC 名称 |
1-(4-phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C31H36N2O2/c34-31(26-17-19-28(20-18-26)35-27-15-7-2-8-16-27)30(33-23-11-4-12-24-33)29(25-13-5-1-6-14-25)32-21-9-3-10-22-32/h1-2,5-8,13-20,29-30H,3-4,9-12,21-24H2 |
InChI 键 |
SXPCWCDTYMFJNW-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)C(C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)N5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


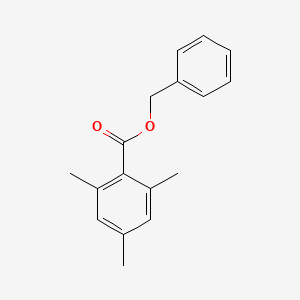
![4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B14737683.png)
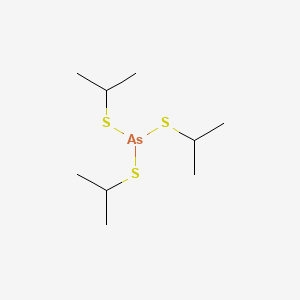

![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
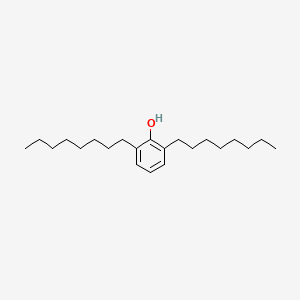
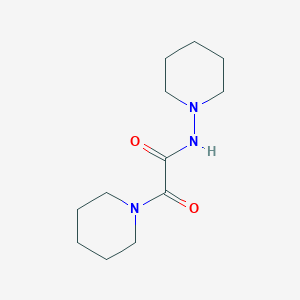
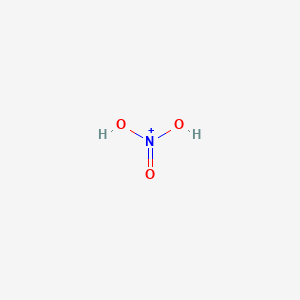
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)


![1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol](/img/structure/B14737732.png)


